4-(Trifluoromethyl)-D-phenylalanine

Description

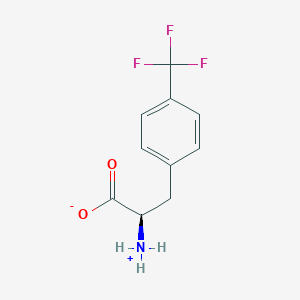

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-(Trifluoromethyl)-D-phenylalanine

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group into peptides and small molecule drugs can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this valuable building block in high enantiopurity. We will explore the core principles, field-proven insights, and detailed protocols for three major approaches: catalytic asymmetric hydrogenation, enzymatic and biocatalytic methods, and diastereoselective synthesis using chiral auxiliaries. A comparative analysis is presented to aid researchers in selecting the most appropriate route based on scalability, efficiency, and economic considerations.

Introduction: The Significance of this compound

The substitution of canonical amino acids with fluorinated analogues is a powerful strategy in modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is a "super-substituent" that can profoundly alter the physicochemical properties of a parent molecule. When incorporated into a D-phenylalanine scaffold, it offers several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the amino acid, which can enhance membrane permeability and oral bioavailability.

-

Conformational Control: The steric bulk and electronic properties of the CF₃ group can influence peptide secondary structure and enforce specific conformations required for potent receptor binding.

-

Enhanced Binding Affinity: The CF₃ group can participate in unique, non-covalent interactions (e.g., F-H-N hydrogen bonds, dipole-dipole interactions) within a protein binding pocket, leading to improved potency.

The D-configuration provides resistance to proteolysis by endogenous proteases, further enhancing the stability and duration of action of peptide-based therapeutics. Consequently, robust and scalable methods for the synthesis of enantiomerically pure this compound are of critical importance to the pharmaceutical industry.

Strategic Overview of Synthetic Routes

The primary challenge in synthesizing this compound lies in the precise stereocontrol required to establish the chiral center at the α-carbon. Several strategies have been developed to address this, broadly categorized as follows:

-

Catalytic Asymmetric Synthesis: Direct creation of the chiral center from a prochiral precursor using a small amount of a chiral catalyst.

-

Enzymatic/Biocatalytic Methods: Leveraging the exquisite stereoselectivity of enzymes to resolve a racemic mixture or to perform an asymmetric transformation.

-

Diastereoselective Synthesis: Using a covalently attached chiral auxiliary to direct the formation of the desired stereoisomer, followed by its removal.

The choice of strategy depends on factors such as available starting materials, required scale, cost constraints, and desired enantiopurity.

Caption: Overview of major synthetic strategies for this compound.

Method 1: Catalytic Asymmetric Hydrogenation

This is arguably the most efficient and atom-economical approach for large-scale synthesis. The strategy involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral rhodium-phosphine catalyst.

Principle and Rationale: The success of this reaction hinges on the formation of a catalyst-substrate complex where one face of the double bond is sterically shielded by the chiral ligand, forcing the hydrogen to add from the less hindered face. The choice of the chiral diphosphine ligand is critical for achieving high enantioselectivity.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for synthesizing D-phenylalanine derivatives.[1]

Step 1: Synthesis of (Z)-2-Acetamido-3-(4-trifluoromethylphenyl)acrylic Acid

-

To a flask equipped with a reflux condenser, add 4-(trifluoromethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 mL per gram of aldehyde).

-

Heat the mixture to 100 °C with stirring for 2-4 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and slowly add water to quench the excess acetic anhydride. An azlactone intermediate will precipitate.

-

Isolate the crude azlactone by filtration.

-

Suspend the crude azlactone in a mixture of acetone and water (e.g., 10:1 v/v) and heat to reflux for 1-2 hours to hydrolyze the ring.

-

Cool the solution, and the desired product, (Z)-2-acetamido-3-(4-trifluoromethylphenyl)acrylic acid, will crystallize.

-

Filter the solid, wash with cold water, and dry under vacuum. The typical yield is 75-85%.

Step 2: Asymmetric Hydrogenation and Hydrolysis

-

In a high-pressure hydrogenation vessel, dissolve the acrylic acid precursor (1.0 eq) in a degassed solvent such as methanol or isopropanol.

-

Add the chiral catalyst, for example, [Rh(COD)(R,R-DIPAMP)]BF₄ (0.01-0.1 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 5-10 bar).

-

Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

After the reaction is complete (monitored by HPLC or ¹H NMR), vent the vessel and remove the solvent under reduced pressure.

-

To the crude N-acetyl-D-amino acid, add 6M hydrochloric acid and heat to reflux for 4-6 hours to deprotect the amine.

-

Cool the solution and adjust the pH to the isoelectric point of the amino acid (approx. pH 5-6) with a base (e.g., ammonium hydroxide) to precipitate the final product.

-

Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield this compound. A typical overall yield is around 80% with an enantiomeric excess (e.e.) of ≥99%.[1]

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Method 2: Enzymatic and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The reactions are typically run in aqueous media under mild conditions, and the enzymes can be engineered for specific substrates.

Enzymatic Kinetic Resolution

Principle and Rationale: This method starts with a racemic mixture of an N-acetylated amino acid. An enzyme, such as an Acylase I, selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-acetyl-D-enantiomer untouched. The two species can then be easily separated based on their different chemical properties (the L-amino acid is zwitterionic, while the N-acetyl-D-form is acidic).

Conceptual Workflow:

-

Racemate Synthesis: Prepare N-acetyl-D,L-4-(trifluoromethyl)phenylalanine via standard methods (e.g., acetylation of the racemic amino acid).

-

Enzymatic Reaction: Dissolve the racemic N-acetyl amino acid in a buffered aqueous solution (pH ~7.5). Add immobilized Acylase I.

-

Selective Hydrolysis: The enzyme catalyzes the hydrolysis of N-acetyl-L-4-(trifluoromethyl)phenylalanine to L-4-(trifluoromethyl)phenylalanine and acetate.

-

Separation: Acidify the reaction mixture to pH ~3. The unreacted N-acetyl-D-amino acid will precipitate or can be extracted into an organic solvent (e.g., ethyl acetate). The L-amino acid remains in the aqueous phase.

-

Deprotection: The isolated N-acetyl-D-amino acid is then hydrolyzed with acid, as described in the previous section, to yield the final D-amino acid.

The major drawback of this method is that the theoretical maximum yield is 50%. However, this can be overcome by coupling it with a racemization step (dynamic kinetic resolution).

Asymmetric Reductive Amination

Principle and Rationale: This state-of-the-art method uses an engineered D-amino acid dehydrogenase (DAADH) or a transaminase to convert the prochiral keto-acid, 4-(trifluoromethyl)phenylpyruvic acid, directly into the D-amino acid with high enantioselectivity.[2][3] Dehydrogenase-based reactions require a stoichiometric amount of a hydride donor (e.g., NADH), necessitating a cofactor regeneration system for economic viability.

Conceptual Workflow:

-

Keto-Acid Synthesis: Prepare 4-(trifluoromethyl)phenylpyruvic acid from 4-(trifluoromethyl)benzaldehyde.

-

Biocatalytic Reaction: In a buffered aqueous solution, combine the keto-acid, an ammonia source (e.g., ammonium chloride), an engineered DAADH, the NADH cofactor, and a cofactor regeneration system.

-

Cofactor Regeneration: A common regeneration system is the enzyme formate dehydrogenase (FDH), which oxidizes formate to CO₂, simultaneously reducing NAD⁺ back to NADH.

-

Asymmetric Amination: The DAADH catalyzes the reductive amination of the keto-acid to the D-amino acid.

-

Product Isolation: Once the reaction is complete, the enzyme is removed (e.g., by filtration if immobilized), and the product is isolated from the aqueous solution by crystallization or ion-exchange chromatography.

Method 3: Diastereoselective Synthesis via Chiral Auxiliaries

This is a classic and reliable method for asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a stereoselective reaction.[4]

Principle and Rationale: An achiral glycine equivalent is attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting compound is deprotonated to form a chiral enolate. The bulky auxiliary blocks one face of the enolate, forcing an incoming electrophile (in this case, 4-(trifluoromethyl)benzyl bromide) to attack from the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the auxiliary is cleaved off to yield the desired amino acid.

Representative Experimental Protocol (using an Evans-type auxiliary):

-

Acylation: Acylate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with bromoacetyl bromide to form the N-bromoacetyl derivative.

-

Azide Displacement: React the bromoacetyl derivative with sodium azide to form the N-azidoacetyl oxazolidinone.

-

Enolate Formation: At low temperature (-78 °C), treat the N-azidoacetyl derivative with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate the chiral enolate.

-

Alkylation: Add 4-(trifluoromethyl)benzyl bromide to the enolate solution. The alkylation will proceed with high diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroxide and hydrogen peroxide) to yield the N-azido-D-amino acid.

-

Azide Reduction: The azide group is reduced to an amine (e.g., by catalytic hydrogenation with Pd/C) to give the final product, this compound.

Comparative Analysis of Synthetic Routes

| Feature | Catalytic Asymmetric Hydrogenation | Enzymatic Reductive Amination | Diastereoselective Synthesis (Chiral Auxiliary) |

| Enantioselectivity (e.e.) | Excellent (≥99%)[1] | Excellent (>99%) | Very Good to Excellent (95-99%) |

| Overall Yield | High (70-85%) | High (70-90%) | Moderate (40-60%) |

| Scalability | Excellent; well-suited for industrial scale | Good; requires bioreactor infrastructure | Moderate; stoichiometry limits large scale |

| Cost-Effectiveness | High initial cost (catalyst), but low loading makes it economical at scale | Potentially low; depends on enzyme cost and stability/reusability | High; auxiliary and reagents are stoichiometric and often expensive |

| Green Chemistry Principles | High atom economy, but uses organic solvents and metal catalysts | Excellent; uses water as solvent, mild conditions, biodegradable catalyst | Poor atom economy; generates stoichiometric waste from the auxiliary |

| Key Advantage | High throughput and efficiency | High selectivity and mild, environmentally friendly conditions | Reliability and predictability |

| Key Disadvantage | Sensitivity of catalyst to impurities | Requires specific enzyme development and cofactor regeneration | Multi-step, high waste, and costly |

Characterization and Quality Control

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity, purity, and stereochemistry.

-

Structural Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure of the final compound.

-

Chemical Purity: HPLC is used to determine the chemical purity, identifying any residual starting materials or byproducts.

-

Enantiomeric Purity: This is the most critical parameter. The enantiomeric excess (e.e.) is determined by Chiral HPLC, using a column with a chiral stationary phase that can separate the D and L enantiomers.

Conclusion and Future Perspectives

The can be successfully achieved through several distinct and effective strategies. For large-scale industrial production, catalytic asymmetric hydrogenation remains a leading method due to its high efficiency, excellent stereocontrol, and high throughput. For applications where green chemistry principles are paramount, enzymatic methods like asymmetric reductive amination are rapidly gaining prominence, driven by advances in protein engineering that allow for the creation of highly specific and robust biocatalysts. Diastereoselective synthesis using chiral auxiliaries, while less atom-economical, remains a valuable and reliable tool, particularly in academic and early-stage discovery research.

Future efforts will likely focus on developing more active and stable catalysts (both chemical and biological), further improving the economics of cofactor regeneration, and designing novel synthetic routes that minimize environmental impact while maximizing efficiency.

References

- Title: Chemical synthesis method of chiral D-phenylalanine.

- Title: Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Source: National Institutes of Health (NIH) URL:[Link]

- Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- Title: Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Source: National Institutes of Health (NIH) URL:[Link]

- Title: Chiral auxiliary. Source: Wikipedia URL:[Link]

- Title: Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Source: National Institutes of Health (NIH) URL:[Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Trifluoromethyl)-D-phenylalanine in Modern Drug Discovery

This compound is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethyl group (-CF3) onto the phenyl ring of D-phenylalanine imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of peptide-based therapeutics and other small molecules.[1] The electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of the aromatic ring, potentially leading to enhanced binding affinities with biological targets. Furthermore, the steric bulk of the -CF3 group can provide resistance to enzymatic degradation, thereby increasing the in vivo half-life of drug candidates.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and detailed analytical protocols, to empower researchers in their drug design and development endeavors.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in various experimental settings, from synthetic reactions to biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2] |

| Molecular Weight | 233.19 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| CAS Number | 114872-99-0 | [2] |

Melting Point

Solubility

The solubility of this compound is a critical parameter for its handling and formulation. Based on data for the L-enantiomer, which is expected to have very similar solubility properties, the aqueous solubility is approximately 2 mg/mL upon warming to 70°C.[1][4] Detailed solubility in other common laboratory solvents is not extensively reported in the literature, but it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar organic solvents like DMSO and DMF, particularly with heating.

Acid Dissociation Constants (pKa)

The pKa values of the amino and carboxylic acid groups are essential for understanding the ionization state of the molecule at different physiological and experimental pH values. While experimentally determined pKa values for this compound are not available in the reviewed literature, they can be estimated based on the parent amino acid, phenylalanine, which has pKa values of approximately 2.20 for the carboxylic acid group and 9.31 for the amino group.[5] The strong electron- withdrawing effect of the trifluoromethyl group is expected to slightly decrease the pKa of the carboxylic acid (making it a stronger acid) and the amino group (making the ammonium ion a stronger acid).

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following are predicted and experimental NMR data for 4-(Trifluoromethyl)-phenylalanine.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For the racemic mixture of 4-(Trifluoromethyl)-phenylalanine, the following proton NMR data has been reported (in DMSO-d₆):

-

δ 7.68 (d, J = 8.2 Hz, 2H, Ar-H) : These are the two aromatic protons ortho to the trifluoromethyl group.

-

δ 7.49 (d, J = 8.2 Hz, 2H, Ar-H) : These are the two aromatic protons meta to the trifluoromethyl group.

-

δ 3.98 (t, J = 6.1 Hz, 1H, α-H) : This is the proton on the alpha-carbon.

-

δ 3.10 (dd, J = 13.8, 6.1 Hz, 1H, β-H) and δ 2.95 (dd, J = 13.8, 6.1 Hz, 1H, β-H) : These are the two diastereotopic protons on the beta-carbon.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the racemic mixture, the following carbon-13 NMR data has been reported (in DMSO-d₆):

-

δ 173.5 (C=O) : Carboxylic acid carbon.

-

δ 142.9 (Ar-C) : Aromatic carbon attached to the CH₂ group.

-

δ 130.3 (Ar-CH) : Aromatic carbons meta to the trifluoromethyl group.

-

δ 127.2 (q, J = 31.7 Hz, Ar-C-CF₃) : Aromatic carbon attached to the trifluoromethyl group (shows quartet splitting due to coupling with fluorine).

-

δ 125.1 (q, J = 3.8 Hz, Ar-CH) : Aromatic carbons ortho to the trifluoromethyl group (shows quartet splitting).

-

δ 124.4 (q, J = 272.1 Hz, CF₃) : Carbon of the trifluoromethyl group (shows a strong quartet).

-

δ 55.8 (α-C) : Alpha-carbon.

-

δ 36.9 (β-C) : Beta-carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 4-(Trifluoromethyl)-phenylalanine, the expected molecular ion peak [M+H]⁺ would be at m/z 234.07.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

-

~3000-3300 cm⁻¹ : N-H stretching of the amino group.

-

~2500-3300 cm⁻¹ (broad) : O-H stretching of the carboxylic acid.

-

~1700-1730 cm⁻¹ : C=O stretching of the carboxylic acid.

-

~1500-1600 cm⁻¹ : N-H bending and aromatic C=C stretching.

-

~1100-1350 cm⁻¹ : Strong C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization and analysis of this compound.

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample: this compound dissolved in a small amount of mobile phase A or a water/acetonitrile mixture.

Procedure:

-

Prepare the mobile phases and degas them thoroughly.

-

Equilibrate the C18 column with a suitable starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

-

Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient elution, for example:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-30 min: Return to 5% B and re-equilibrate.

-

-

Monitor the elution profile at a suitable wavelength, typically 220 nm or 254 nm.

-

The purity is calculated from the peak area of the main component relative to the total peak area of all components.

Causality Behind Experimental Choices:

-

Reversed-phase C18 column: This is a versatile stationary phase that separates compounds based on their hydrophobicity. This compound has sufficient hydrophobicity to be retained and separated on a C18 column.

-

Trifluoroacetic acid (TFA): TFA is a common mobile phase additive that acts as an ion-pairing agent, improving peak shape for ionizable compounds like amino acids by suppressing the ionization of the carboxylic acid and amino groups.

-

Gradient elution: A gradient from a highly aqueous mobile phase to a highly organic mobile phase is used to ensure the elution of the compound of interest and any potential impurities with a wide range of polarities.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethyl)-D-phenylalanine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

4-(Trifluoromethyl)-D-phenylalanine (4-CF3-D-Phe) is a synthetic, non-proteinogenic amino acid designed as a molecular probe and potential modulator of aromatic amino acid metabolism. Its primary mechanism of action is rooted in the competitive inhibition of key enzymes within this pathway, owing to its structural mimicry of natural substrates like L-phenylalanine and L-tryptophan. The incorporation of an electron-withdrawing trifluoromethyl group at the para position of the phenyl ring significantly alters the molecule's electronic properties and hydrophobicity, enhancing its binding affinity and stability within enzyme active sites.[1][2] This guide elucidates the core biochemical interactions of 4-CF3-D-Phe, focusing on its role as an inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. We will explore the kinetic profile of this inhibition, the structural basis for its activity, and the downstream cellular consequences, providing a robust framework for its application in research and therapeutic development.

Part 1: Molecular Context and Rationale

Chemical Properties and the Role of Trifluoromethylation

This compound is a derivative of D-phenylalanine, featuring a trifluoromethyl (-CF3) group substituted at the fourth carbon of the phenyl ring.[3] This modification is a cornerstone of modern medicinal chemistry for several strategic reasons:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an extended biological half-life.

-

Enhanced Hydrophobicity: The -CF3 group is highly lipophilic, which can facilitate passage across cellular membranes and improve binding to hydrophobic pockets within enzyme active sites.[2]

-

Modulated Electronic Profile: As a strong electron-withdrawing group, the -CF3 moiety alters the electrostatic potential of the aromatic ring, influencing non-covalent interactions (such as π-π stacking and cation-π interactions) that are critical for molecular recognition by a target protein.[4]

The "D" stereoisomer configuration distinguishes it from the naturally occurring L-amino acids used in protein synthesis. This chirality is crucial, as D-amino acids are not typically substrates for protein translation but can exhibit unique pharmacological activities, often with greater stability against degradation by proteases.[5]

The Aromatic Amino Acid Hydroxylase Pathway

To understand the action of 4-CF3-D-Phe, one must first appreciate the metabolic crossroads it targets. The aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are precursors to a host of vital neurochemicals and hormones.[6] This network is primarily governed by a family of biopterin-dependent aromatic amino acid hydroxylases.[7]

-

Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of L-phenylalanine to L-tyrosine, the committed step in phenylalanine catabolism. L-tyrosine is subsequently a precursor for dopamine, norepinephrine, and epinephrine.[6][8]

-

Tryptophan Hydroxylase (TPH): Exists in two isoforms, TPH1 (peripheral) and TPH2 (neuronal), and catalyzes the rate-limiting hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-HT).[7][9][10]

Disruption of these enzymes forms the basis of numerous pathologies and therapeutic strategies. 4-CF3-D-Phe, as a structural analog of the natural substrates, is logically poised to interact with and inhibit these critical enzymes.

Part 2: Core Mechanism of Action: Tryptophan Hydroxylase Inhibition

The most robustly supported mechanism of action for phenylalanine-based inhibitors is the competitive inhibition of Tryptophan Hydroxylase (TPH).[9][11]

Kinetic Profile: Competitive Inhibition

Structural analogs of a substrate are classic competitive inhibitors. They bind reversibly to the enzyme's active site, the same site as the natural substrate, thereby preventing the substrate from binding and catalysis from occurring.

Kinetic analyses of structurally related phenylalanine-based TPH inhibitors have demonstrated a pattern that is competitive with respect to the substrate (L-tryptophan) and uncompetitive with respect to the cofactor (tetrahydrobiopterin, BH4).[9][12]

-

Competitive vs. Tryptophan: The inhibitor directly competes with tryptophan for access to the amino acid binding pocket of TPH. This means that the inhibition can be overcome by sufficiently high concentrations of the substrate. Kinetically, this results in an increase in the apparent Michaelis constant (Km) for tryptophan with no change in the maximum velocity (Vmax) of the reaction.

-

Uncompetitive vs. Tetrahydrobiopterin (BH4): The uncompetitive nature of the inhibition with respect to BH4 provides critical insight into the enzyme's catalytic cycle. It strongly suggests an ordered binding mechanism where the BH4 cofactor must bind to the enzyme first, creating the binding site for the amino acid substrate (or inhibitor).[9][13] The inhibitor then binds to the enzyme-BH4 complex, preventing the reaction from proceeding.

Structural Basis of Inhibition

X-ray crystallography studies of TPH1 with phenylalanine-based inhibitors reveal that the phenylalanine moiety occupies the same binding pocket as the natural substrate, tryptophan.[9] The phenyl ring of the inhibitor sits within a hydrophobic cavity, making favorable interactions with the surrounding residues. The amino and carboxylate groups form salt bridges and hydrogen bonds that anchor the molecule in a position similar to that of the substrate. The trifluoromethyl group, due to its lipophilicity, can further enhance this binding by interacting with hydrophobic residues deep within the active site. This high-affinity, non-covalent binding effectively sequesters the enzyme in an inactive state.

Quantitative Inhibition Data

While specific kinetic constants for 4-(Trifluoromethyl)-D -phenylalanine are not prominently available in the reviewed literature, data from closely related L-phenylalanine-based TPH1 inhibitors illustrate the potency of this chemical class.

| Compound Class | Target | Inhibition Type | Ki / IC50 (Illustrative) | Reference |

| Oxyphenylalanine Derivatives | TPH1 | Competitive (vs. Trp) | IC50: ~37 nM | [5] |

| Heterocyclic Phenylalanines | TPH1 | Competitive (vs. Trp) | IC50: ~42 nM | [14] |

| Biphenyl Phenylalanines | TPH1 | Competitive (vs. Trp) | Ki: ~30 - 310 nM | [5] |

| Note: This table provides illustrative data from related compounds to demonstrate the potential potency range. Specific values for 4-CF3-D-Phe require direct experimental determination. |

Part 3: Experimental Protocols for Mechanism Validation

To rigorously validate the proposed mechanism of action for 4-CF3-D-Phe, a tiered experimental approach is necessary, moving from purified enzyme systems to complex cellular environments.

Workflow: From In Vitro Inhibition to Cellular Target Engagement

Protocol: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is designed to determine the IC50 of 4-CF3-D-Phe against purified human TPH1. It is based on a radioenzymatic assay that measures the formation of tritiated water ([3H]H2O) from [3H]-L-tryptophan.[2]

A. Materials:

-

Recombinant human TPH1 enzyme

-

[5-3H]-L-tryptophan

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Catalase

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.4)

-

This compound (test inhibitor)

-

Activated charcoal slurry

-

Scintillation fluid and vials

B. Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube on ice, prepare a master mix containing HEPES buffer, catalase, DTT, and BH4.

-

Inhibitor Dilution: Prepare a serial dilution of 4-CF3-D-Phe in the assay buffer, ranging from 1 nM to 100 µM. Include a vehicle control (DMSO or buffer).

-

Reaction Setup: To each tube of a 96-well plate, add:

-

5 µL of inhibitor dilution (or vehicle).

-

10 µL of recombinant TPH1 enzyme.

-

Incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of [5-3H]-L-tryptophan.

-

Incubation: Incubate the plate at 37°C for 20 minutes. The reaction must be in the linear range.

-

Terminate Reaction: Stop the reaction by adding 50 µL of a 10% activated charcoal slurry in 0.1 M HCl. The charcoal adsorbs the unreacted [3H]-tryptophan and the [3H]-5-HTP product.

-

Separate Soluble Fraction: Centrifuge the plate at 3,000 x g for 15 minutes at 4°C. The supernatant contains the [3H]H2O produced by the reaction.

-

Quantification: Carefully transfer a portion of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert counts per minute (CPM) to product concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the native environment of an intact cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[3][15][16]

A. Materials:

-

Cell line expressing the target protein (e.g., BON cells for endogenous TPH1).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

This compound.

-

Thermal cycler.

-

Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).

-

Apparatus for Western blotting (SDS-PAGE gels, transfer system, membranes).

-

Primary antibody specific for the target protein (e.g., anti-TPH1 antibody).

-

HRP-conjugated secondary antibody and ECL substrate.

B. Procedure (Melt Curve Format):

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a saturating concentration of 4-CF3-D-Phe (e.g., 50 µM) and another set with vehicle (DMSO) for 1-2 hours in culture medium.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.

-

Aliquoting and Heating: Aliquot the cell suspensions (from both treated and vehicle groups) into PCR tubes. Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 64°C in 2°C increments). Heat for 3 minutes, then cool to room temperature for 3 minutes.[15]

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[15]

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

-

Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the total protein concentration of each sample and normalize to ensure equal loading.

-

Western Blot Analysis:

-

Separate the normalized samples by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with a primary antibody against the target protein (TPH1).

-

Probe with a secondary HRP-conjugated antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensity for TPH1 at each temperature for both the vehicle- and drug-treated groups. Plot the percentage of soluble protein remaining versus temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target stabilization and thus, direct engagement.

Part 4: Putative Mechanisms and Future Directions

While TPH inhibition is the most likely primary mechanism, the structural similarity of 4-CF3-D-Phe to L-phenylalanine suggests a potential interaction with Phenylalanine Hydroxylase (PAH) .[11] Inhibition of PAH would block the conversion of phenylalanine to tyrosine, a mechanism relevant to diseases like Phenylketonuria (PKU).[17] This hypothesis requires direct testing using an in vitro PAH activity assay, similar to the TPH protocol described above, but using L-phenylalanine as the substrate and measuring L-tyrosine formation.[18][19]

The stereochemistry of 4-CF3-D -Phe is a critical area for further investigation. Comparing its inhibitory potency against TPH and PAH with its L-isomer would reveal the stereoselectivity of these enzymes and could be key to designing more specific inhibitors.[1]

Conclusion

This compound is a rationally designed amino acid analog whose mechanism of action is centered on the competitive inhibition of aromatic amino acid hydroxylases. Strong evidence from related compounds points to Tryptophan Hydroxylase as a primary target, leading to a reduction in serotonin biosynthesis. This action is predicated on its ability to mimic the natural substrate, with the trifluoromethyl group enhancing its binding properties. The experimental protocols provided herein offer a clear path to definitively confirming its target engagement and quantifying its inhibitory potency. A thorough understanding of this mechanism is essential for leveraging 4-CF3-D-Phe as a precise tool for biochemical research and as a foundational scaffold for the development of novel therapeutics targeting metabolic and neurological disorders.

References

- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.

- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7004189, this compound.

- G. Ilyés, T. Gáti, A. Sztojkov-Ivanov, I. Ilisz, Z. Pataj, A. Aranyi, W. Lindner, A. Péter. (n.d.).

- National Center for Biotechnology Information. (n.d.). Cancer Biology - Protein - Bio-protocol.

- CETSA. (n.d.). CETSA.

- Vrana, S. L., Dworkin, S. I., & Vrana, K. E. (1993). Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption. Journal of Neuroscience Methods, 48(1-2), 123–129.

- Cianchetta, G., Stouch, T., Yu, W., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Open Structural Biology Journal, 4, 10-20.

- Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Open Structural Biology Journal, 4, 10-20.

- ResearchGate. (n.d.). In vitro residual activity of phenylalanine hydroxylase variants and correlation with metabolic phenotypes in PKU | Request PDF.

- Ho, G., Reichardt, J., & Christodoulou, J. (2012). In vitro read-through of phenylalanine hydroxylase (PAH) nonsense mutations using aminoglycosides: A potential therapy for phenylketonuria. Journal of Inherited Metabolic Disease, 35(5), 845–852.

- Al-Dhaheri, A. H., et al. (2013). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 9, 2398–2419.

- Nohta, H., et al. (1996). Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection. Biological & Pharmaceutical Bulletin, 19(5), 762–764.

- Science.gov. (n.d.). tryptophan hydroxylase activity: Topics by Science.gov.

- Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.

- National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.

- Gersting, S. W., et al. (2010). Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. Journal of Biological Chemistry, 285(42), 32318–32327.

- Ho, G., et al. (2012). In vitro read-through of phenylalanine hydroxylase (PAH) nonsense mutations using aminoglycosides: a potential therapy for phenylketonuria. Journal of Inherited Metabolic Disease, 35(5), 845-852.

- ResearchGate. (n.d.). Inhibition Patterns of the Three Compounds for TPH1 | Download Table.

- Cerqueira, F., et al. (2021). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)

- ResearchGate. (n.d.). CHAPTER 2.3 - Tryptophan Hydroxylase and Serotonin Synthesis Regulation.

- Wikipedia. (n.d.). Phenylalanine hydroxylase.

- Wikipedia. (n.d.). Tryptophan hydroxylase.

- Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062–1073.

- Semantic Scholar. (n.d.). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis.

- AMiner. (n.d.). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis.

- National Center for Biotechnology Information. (n.d.). Editorial: Aromatic Amino Acid Metabolism.

- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274–278.

- The Organic Chemistry Tutor. (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics [Video]. YouTube.

- ResearchGate. (n.d.). Mechanism of TPH1 inhibition by 1-3. Kinetic study of TPH1 inhibition....

- Tidemand, K. D., et al. (2017). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry, 56(46), 6155–6164.

- ResearchGate. (n.d.). Phenylalanine kinetics and phenylalanine/tyrosine ratios.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]

- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis [benthamopenarchives.com]

- 13. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CETSA [cetsa.org]

- 17. researchgate.net [researchgate.net]

- 18. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Phenylalanine Analogs

In the landscape of modern medicinal chemistry and peptide design, the strategic incorporation of non-canonical amino acids has become a cornerstone for innovation. Among these, fluorinated amino acids, and specifically 4-(Trifluoromethyl)-D-phenylalanine, have emerged as powerful tools for modulating the bioactivity and pharmacokinetic profiles of therapeutic peptides and small molecules. The introduction of the trifluoromethyl (CF3) group, a bioisostere of the methyl group but with profoundly different electronic properties, imparts unique characteristics to the parent phenylalanine structure. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this versatile building block.

The trifluoromethyl group is highly electron-withdrawing and significantly increases the lipophilicity of the amino acid side chain.[1][2] These attributes can profoundly influence a peptide's conformation, metabolic stability, and its interactions with biological targets.[3][4] Consequently, the incorporation of this compound can lead to enhanced proteolytic resistance, improved binding affinity, and altered receptor activation profiles, making it a valuable asset in the development of novel therapeutics.[1]

Core Identification and Physicochemical Properties

CAS Number: 114872-99-0[5]

Molecular Formula: C₁₀H₁₀F₃NO₂[5]

Molecular Weight: 233.19 g/mol [5]

Structure:

Caption: 2D Structure of this compound.

Synonyms: (R)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid, D-4-Trifluoromethylphenylalanine, H-D-Phe(4-CF3)-OH[5][6]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [5] |

| Storage Temperature | -15°C | [5] |

| Boiling Point (Predicted) | 311.5 ± 42.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 2.15 ± 0.10 | N/A |

| Solubility | Soluble in water (2 mg/mL with heating) | [2] |

Synthesis of this compound: An Overview of Asymmetric Strategies

The enantioselective synthesis of this compound is crucial for its application in biologically active molecules. Several asymmetric synthetic strategies have been developed for fluorinated amino acids, which can be adapted for the preparation of the D-enantiomer. These methods often involve the use of chiral auxiliaries, asymmetric hydrogenation, or enzymatic resolutions.[8][9]

A prevalent and effective method is the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst. This approach allows for high enantioselectivity and yield.

Conceptual Asymmetric Synthesis Workflow

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Characterization and Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons. The aromatic protons will appear as two doublets in the range of δ 7.3-7.7 ppm due to coupling with each other. The α-proton will be a multiplet around δ 3.8-4.0 ppm, and the β-protons will appear as a multiplet around δ 2.8-3.2 ppm. The exact chemical shifts can vary depending on the solvent and pH.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (~175 ppm), the aromatic carbons (125-140 ppm, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).

Experimental Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Sonication may be required to aid dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass is 233.0664 g/mol .[10] Electrospray ionization (ESI) is a suitable technique for this analysis.

Expected Fragmentation Pattern: The mass spectrum will show the molecular ion peak [M+H]⁺ at m/z 234. A characteristic fragmentation pattern would involve the loss of the carboxylic acid group (-45 Da) and potentially side-chain cleavages.

Applications in Drug Discovery and Peptide Synthesis

The unique properties conferred by the trifluoromethyl group make this compound a valuable building block in drug discovery. Its incorporation into peptides can enhance their therapeutic potential by:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group can sterically hinder enzymatic degradation by proteases, leading to a longer in vivo half-life of peptide drugs.[1]

-

Modulation of Binding Affinity: The electron-withdrawing nature of the CF₃ group alters the electronic properties of the phenyl ring, which can influence cation-π and other non-covalent interactions within a receptor's binding pocket, potentially leading to increased binding affinity and potency.[11]

-

Conformational Control: The steric bulk of the CF₃ group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures that may be optimal for receptor binding.[1]

Workflow for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Caption: Standard workflow for solid-phase peptide synthesis incorporating this compound.

Conclusion and Future Perspectives

This compound represents a sophisticated and powerful building block for medicinal chemists and peptide scientists. Its unique combination of steric and electronic properties offers a reliable strategy for enhancing the drug-like characteristics of peptide and small molecule therapeutics. As our understanding of fluorine's role in molecular recognition and metabolic stability continues to grow, the applications for this and other fluorinated amino acids are poised to expand significantly. Future research will likely focus on the development of more efficient and scalable asymmetric syntheses and the exploration of this amino acid in novel therapeutic modalities, including peptidomimetics and protein engineering.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids.

- Koksch, B., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 1834–1843.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- PubChem. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- National Institute of Standards and Technology. (n.d.). Phenylalanine. In NIST Chemistry WebBook.

- Hashimoto, Y., & Hatanaka, Y. (2010). Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction with trifluoromethanesulfonic acid. Tetrahedron Letters, 51(35), 4682-4685.

- ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).

- Salgado-Ramos, M., & Koksch, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 930–953.

- PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.

- Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7365–7370.

- Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed.

- PubChem. (n.d.). This compound.

- Soloshonok, V. A., & Zanda, M. (2009). Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide. Future Medicinal Chemistry, 1(4), 637-640.

- National Institute of Standards and Technology. (n.d.). Phenylalanine. In NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Phenylalanine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000159).

- ACS Catalysis. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.

- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- ScienceDirect. (2019). Case studies of fluorine in drug discovery.

- Drug Hunter. (n.d.). Category - Case Studies.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mit.edu [web.mit.edu]

- 7. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

A Comprehensive Technical Guide to the Solubility of 4-(Trifluoromethyl)-D-phenylalanine in Organic Solvents

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, 4-(Trifluoromethyl)-D-phenylalanine, a derivative of D-phenylalanine, has garnered significant attention. The strategic introduction of a trifluoromethyl group to the phenyl ring imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of peptides and small molecule therapeutics.[1] A critical parameter for the effective utilization of this compound in synthesis, formulation, and biological assays is its solubility in various organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount to predicting and interpreting its solubility behavior. These properties, summarized in the table below, provide insights into the intermolecular forces that govern its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[2] |

| Molecular Weight | 233.19 g/mol | PubChem[2] |

| pKa (Predicted) | 2.15 ± 0.10 | ChemicalBook[3] |

| XLogP3 (Predicted) | -0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

The Influence of the Trifluoromethyl Group:

The trifluoromethyl (-CF₃) group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key determinants of the molecule's solubility. The increased lipophilicity conferred by the -CF₃ group generally enhances solubility in non-polar organic solvents. Conversely, its electron-withdrawing effects can influence the acidity of the carboxylic acid and the basicity of the amino group, which in turn affects solubility in protic and polar aprotic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the primary forces at play are:

-

Hydrogen Bonding: The amino and carboxylic acid groups are capable of both donating and accepting hydrogen bonds. Solvents that are strong hydrogen bond donors or acceptors will interact favorably with these functional groups.

-

Dipole-Dipole Interactions: The polar nature of the amino acid backbone and the trifluoromethyl group will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and will be the dominant force in non-polar solvents.

The zwitterionic nature of amino acids in the solid state and in polar solvents adds another layer of complexity. The dissolution process requires overcoming the strong electrostatic interactions within the crystal lattice.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.

Below is a detailed, field-proven protocol for determining the solubility of this compound in an organic solvent.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid powder)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF))

-

Scintillation vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and appropriate diluents for analysis

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a scintillation vial. An excess is crucial to ensure that a saturated solution is achieved. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to ensure equilibrium is reached. For many compounds, 24 to 48 hours is adequate. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid. Carefully collect the supernatant.

-

Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant, leaving the solid behind. It is important to pre-wet the filter with the same solvent to avoid loss of analyte due to adsorption.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable diluent to bring the concentration within the linear range of the analytical method.

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent system.

-

Analyze the calibration standards and the diluted sample(s) using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4][5][6]

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mM).

-

Analytical Methods for Quantification

The choice of analytical method is critical for accurate solubility determination. The method must be sensitive, specific, and linear over the desired concentration range.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of small molecules.

-

Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The aromatic ring in this compound allows for detection by UV absorbance.

-

Typical Conditions:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for low solubility compounds or complex matrices.

-

Principle: The sample is first separated by HPLC, and the eluent is then introduced into a mass spectrometer. The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio, providing highly specific detection.

-

Advantages:

-

High sensitivity allows for the quantification of very low concentrations.

-

High selectivity minimizes interference from other components in the sample.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Example Solubility Data Table:

| Organic Solvent | Chemical Class | Predicted Solubility Trend | Experimentally Determined Solubility (mg/mL at 25 °C) |

| Methanol | Polar Protic | Moderate | To be determined experimentally |

| Ethanol | Polar Protic | Moderate | To be determined experimentally |

| Acetone | Polar Aprotic | Moderate to High | To be determined experimentally |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined experimentally |

| Dimethylformamide (DMF) | Polar Aprotic | High | To be determined experimentally |

| Tetrahydrofuran (THF) | Non-polar Aprotic | Low to Moderate | To be determined experimentally |

Interpreting the Results:

The solubility data will provide valuable insights into the types of solvents that are most suitable for different applications. For example:

-

High solubility in a particular solvent would make it a good choice for preparing concentrated stock solutions for chemical reactions or biological assays.

-

Low solubility in a solvent might be advantageous for crystallization and purification processes.

Conclusion

While a comprehensive public database of the solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently determine this critical parameter. A thorough understanding of its physicochemical properties, coupled with the rigorous application of the shake-flask method and appropriate analytical quantification, will empower scientists to effectively utilize this valuable non-canonical amino acid in their research and development endeavors. The data generated from these studies will be instrumental in advancing the fields of peptide chemistry, drug discovery, and materials science.

References

- PubMed Central.

- PubChem. This compound. [Link]

- PubChem. p-Fluorophenylalanine. [Link]

- PubChem. L-Phenylalanine. [Link]

- PubMed.

- NIH. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. [Link]

- NIH. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. [Link]

- Wikipedia. Dimethylformamide. [Link]

- FooDB. Showing Compound N,N-Dimethylformamide (FDB004724). [Link]

- Wikipedia. Dimethyl sulfoxide. [Link]

- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)

- RSC Publishing.

- ResearchGate.

- NIH. Analytical methods. [Link]

- Ministry of the Environment, Japan. III Analytical Methods. [Link]

Sources

- 1. 4-(Trifluoromethyl)-L-phenylalanine | Amino Acid Derivatives | 114926-38-4 | Invivochem [invivochem.com]

- 2. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of four different phenylalanine determination methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Studies of Trifluoromethylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Dawn of a "Magic" Functional Group in Amino Acid Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals now containing at least one fluorine atom. This success is rooted in the unique and powerful stereoelectronic properties of fluorine and fluorinated functional groups. The trifluoromethyl (CF₃) group, in particular, has garnered immense interest due to its profound, predictable effects on a molecule's physicochemical and biological profile. Its strong electron-withdrawing nature, significant lipophilicity, and metabolic stability make it an invaluable tool for enhancing drug-like properties.[1]

This guide delves into the seminal, early-stage research that first brought the trifluoromethyl group into the world of amino acids. Long before they became common fixtures in peptide-based therapeutics and complex molecular design, a handful of pioneering chemists grappled with the fundamental challenges of their synthesis and began to uncover their unique characteristics. We will explore the causality behind their experimental choices, the foundational synthetic routes they carved out, and the initial investigations into the properties and applications that set the stage for the explosion of research that would follow.

Chapter 1: Foundational Syntheses of Trifluoromethylated Amino Acids

The primary obstacle in the early exploration of trifluoromethylated amino acids was synthetic accessibility. The inertness of the C-F bond and the powerful electronic effects of the CF₃ group demanded novel chemical strategies. Early researchers could not simply purchase these building blocks; they had to invent the methods to create them.

Section 1.1: The β-Trifluoromethyl Landmark: Weygand's Synthesis of 3,3,3-Trifluoroalanine

One of the most significant early breakthroughs was the development of a practical route to 3,3,3-trifluoroalanine, a β-trifluoromethylated amino acid. The work of Weygand, Steglich, and their colleagues in the late 1960s and early 1970s provided the community with one of the first truly accessible trifluoromethylated building blocks.[2] Their approach was elegant in its use of a readily available fluorinated starting material and classical amino acid synthesis techniques.

The causality behind their choice of an azlactone (or oxazolone) intermediate was grounded in the well-established Erlenmeyer-Plöchl synthesis of amino acids. This method allows for the formation of the α-amino acid backbone via a protected intermediate that can be suitably functionalized. Their key innovation was adapting this chemistry to a fluorinated precursor.

Caption: Weygand's synthesis of 3,3,3-Trifluoroalanine.

Protocol 1: Synthesis of 3,3,3-Trifluoroalanine (Adapted from Weygand et al., 1970) [2]

-

Step 1: Formation of 2-Trifluoromethyl-4-benzal-5(4H)-oxazolone.

-

To a cooled solution of hippuric acid in pyridine, slowly add trifluoroacetic anhydride with stirring. The choice of pyridine as a base was crucial to facilitate the cyclization and dehydration needed to form the azlactone ring.

-

Allow the reaction mixture to warm to room temperature and stir until the formation of the azlactone is complete (monitored by TLC).

-

The intermediate is then condensed with benzaldehyde (in the presence of a catalyst like sodium acetate and acetic anhydride) to form the stabilized benzal-oxazolone.

-

-

Step 2: Reductive Cleavage and Hydrolysis.

-

The purified 2-trifluoromethyl-4-benzal-5(4H)-oxazolone is suspended in a mixture of hydriodic acid and red phosphorus. This combination was a classic, albeit harsh, method for the reduction of the exocyclic double bond and cleavage of the amide linkage within the ring. The red phosphorus serves to regenerate HI from the iodine formed during the reaction.

-

The mixture is heated under reflux for several hours.

-

After cooling, the reaction is filtered to remove excess phosphorus, and the solvent is removed under reduced pressure.

-

The residue is taken up in water and purified, often by ion-exchange chromatography, to yield racemic 3,3,3-trifluoroalanine.

-

Section 1.2: The Rise of α-Trifluoromethyl Precursors: The Work of Klaus Burger

While β-substituted variants were important, the synthesis of α-trifluoromethyl-α-amino acids presented a greater challenge due to the direct attachment of the highly electron-withdrawing CF₃ group to the stereogenic center. The research group of Klaus Burger made seminal contributions by developing versatile building blocks that served as synthetic equivalents (synthons) for these challenging targets.[3][4]

A particularly insightful strategy was the use of 5-alkoxy-4-trifluoromethyl-1,3-oxazoles. Burger recognized that these heterocycles could function as masked α-trifluoromethyl-glycine synthons.[3] Upon rearrangement, they could deliver the desired amino acid backbone with the CF₃ group already in place. The driving force for this approach was to circumvent the difficulty of directly adding a nucleophilic nitrogen to a carbon already bearing a CF₃ group.

Caption: Burger's oxazole-based strategy for α-CF₃ amino acids.

Section 1.3: Adapting a Classic: The Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for preparing amino acids from aldehydes or ketones.[5][6] It was a logical and powerful choice for early researchers to adapt this robust, well-understood reaction to the synthesis of trifluoromethylated amino acids. The primary precursor required was a trifluoromethyl ketone, which could be prepared from trifluoroacetic acid derivatives.

The causality for choosing this method was its convergent nature: it combines a carbonyl compound, an ammonia source (like ammonia or an ammonium salt), and a cyanide source (like HCN or KCN) in a one-pot reaction to form an α-aminonitrile, which is then hydrolyzed to the final amino acid.[7][8]

Caption: General mechanism of the Strecker synthesis for α-CF₃ amino acids.

Chapter 2: Early Insights into Physicochemical Properties

With the first synthetic routes established, researchers could begin to systematically investigate how the trifluoromethyl group altered the fundamental properties of an amino acid. These early studies were crucial for building the predictive models that drug designers rely on today.

Section 2.1: The Inductive Effect on Acidity (pKa)

One of the most immediate and predictable consequences of introducing a CF₃ group is the strong electron-withdrawing inductive effect. Early researchers hypothesized and subsequently confirmed that this effect would significantly increase the acidity (i.e., lower the pKa) of both the carboxylic acid and the α-amino group. The CF₃ group effectively pulls electron density away from the backbone, stabilizing the carboxylate anion (COO⁻) and making the ammonium group (NH₃⁺) a stronger acid.

Section 2.2: The Lipophilicity Paradox

Lipophilicity, often measured as the partition coefficient between octanol and water (LogP), is a critical parameter for drug absorption and distribution.[9] The CF₃ group is known to be highly lipophilic and was expected to substantially increase the LogP of any amino acid it was attached to.[1] This enhancement in lipophilicity was a key motivator for its use, as it could potentially improve a peptide's ability to cross cell membranes. Early qualitative observations confirmed this trend, laying the groundwork for more quantitative structure-activity relationship (QSAR) studies later on.

Section 2.3: 19F NMR as a New Analytical Tool

A significant advantage of working with fluorinated compounds was the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike ¹H NMR, the ¹⁹F NMR spectrum is typically very clean, with large chemical shift dispersion and no background signals from the biological matrix. Early on, this was primarily a tool for characterization and purity assessment. However, researchers quickly realized its potential as a sensitive probe for studying molecular interactions and conformations, a concept that would become highly valuable in later peptide and protein studies.[10]

Table 1: Predicted Impact of α-Trifluoromethylation on Alanine Properties (Based on Early Chemical Principles)

| Property | Alanine (CH₃ side chain) | α-Trifluoromethyl-Alanine (CF₃ at α-C) | Rationale for Change (Early 1980s Perspective) |

| Carboxyl pKa (pKa₁) | ~2.3 | < 2.0 (Expected) | Strong -I effect of the α-CF₃ group stabilizes the conjugate base (carboxylate), increasing acidity. |

| Amino pKa (pKa₂) | ~9.7 | ~5-6 (Expected) | The inductive effect of the α-CF₃ group strongly destabilizes the protonated amine (NH₃⁺), making it a much stronger acid. |